Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide
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Overview
Description
Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole or pyrimidine derivatives.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
- 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N4S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C7H12N4S/c1-2-12-7-10-9-6-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,9) |
InChI Key |
ZBBIOJRPZOILII-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1CCCN2 |
Origin of Product |
United States |
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